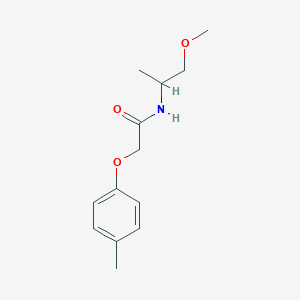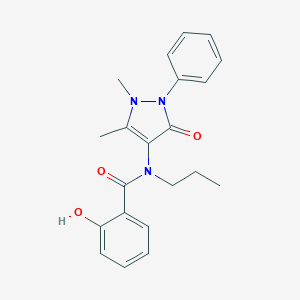![molecular formula C20H26N2O B246954 4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It may also modulate other neurotransmitter systems, including glutamate and GABA.
Biochemical and Physiological Effects:
4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors and GABA receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine is its potent and selective pharmacological profile. It exhibits high affinity and selectivity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, its relatively low solubility and stability may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to develop more potent and selective analogs of 4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine that may exhibit improved pharmacological properties. Additionally, further research is needed to elucidate the exact mechanism of action of 4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine involves the reaction between morpholine and 1-(Naphthalen-1-ylmethyl)piperidine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization or column chromatography.
Scientific Research Applications
4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic activities in various animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C20H26N2O/c1-2-7-20-17(4-1)5-3-6-18(20)16-21-10-8-19(9-11-21)22-12-14-23-15-13-22/h1-7,19H,8-16H2 |
InChI Key |
BDJVRHYEISNCEP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)